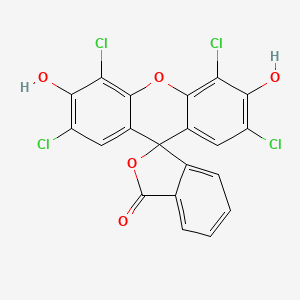

2',4',5',7'-Tetrachlorofluorescein

Descripción

Contextualization within the Xanthene Dye Family for Advanced Research Probes

Xanthene dyes, a class of organic compounds characterized by the xanthene heterocyclic core, are renowned for their vibrant color and, most notably, their fluorescent properties. researchgate.net The most prominent members of this family are fluorescein (B123965) and the rhodamines, which have been fundamental to the advancement of biological and chemical sensing for over a century. researchgate.netsemanticscholar.org These dyes are prized for their high absorption coefficients, excellent water solubility, low cytotoxicity, and often high fluorescence quantum yields. semanticscholar.org

In modern research, there is a continuous demand for new probes with finely tuned physicochemical properties, particularly for advanced biological applications like in-vivo imaging and medical diagnostics. researchgate.netrsc.org This has driven extensive research into modifying the basic xanthene structure. researchgate.net While classic dyes like fluorescein are effective, their emissions in the visible spectrum can be hampered by background autofluorescence from biological samples. researchgate.net Consequently, a significant research focus is on shifting the absorption and fluorescence of xanthene dyes to the far-red or near-infrared (NIR) regions, which allows for deeper tissue penetration and reduced background noise. researchgate.netrsc.orgresearchgate.net

Halogenated fluoresceins, such as 2',4',5',7'-Tetrachlorofluorescein, are a critical subgroup within this family. They represent a strategic modification of the parent fluorescein molecule, designed to modulate its electronic and photophysical characteristics for specific research purposes. researchgate.net The introduction of halogen atoms onto the xanthene core provides a powerful method for tuning the dye's properties, making these derivatives versatile platforms for creating advanced research probes. researchgate.netmdpi.com

Rationale for Halogenation: Impact on Photophysical and Photochemical Attributes for Research Applications

The deliberate introduction of halogen atoms (F, Cl, Br, I) onto the fluorescein scaffold is a key strategy for modifying its photophysical and photochemical behavior. This is done to enhance its utility in various research applications. The primary rationale involves leveraging the "heavy atom effect" and other electronic influences of the halogens. nih.govresearchgate.net

The Heavy Atom Effect: Intersystem crossing (ISC) is a photophysical process where a molecule in an excited singlet state transitions to a more stable, longer-lived triplet state. The presence of heavy atoms like bromine and iodine significantly enhances the rate of ISC. rsc.orgrsc.org This is highly desirable for applications such as photodynamic therapy (PDT) and photocatalysis, where the generation of triplet states is crucial for producing reactive oxygen species like singlet oxygen. researchgate.net Generally, as the atomic weight of the halogen increases (Cl < Br < I), the fluorescence quantum yield decreases while the triplet state formation increases. rsc.org

Beyond the Heavy Atom Effect: While the heavy atom effect is a dominant factor for brominated and iodinated fluoresceins, the behavior of chlorinated derivatives like this compound is more complex. nih.govresearchgate.net Research has shown that the fluorescence quantum yield of certain chlorinated fluoresceins can be significantly higher than that of the parent fluorescein molecule. nih.govresearchgate.net This phenomenon is attributed to the interplay of several factors. The halogen atoms alter the redox potentials of the dye, influencing a process called photoinduced electron transfer (PeT). nih.govresearchgate.net In fluorescein dyes, the benzoate (B1203000) portion can act as an electron donor and the xanthene moiety as an acceptor. For chlorinated fluoresceins, a more negative reduction potential in the excited state leads to a much smaller rate of electron transfer, which in turn results in a higher fluorescence quantum yield. nih.govresearchgate.net

Halogenation also consistently leads to a red-shift in the maximum absorption and emission wavelengths compared to fluorescein. researchgate.net This shift towards longer wavelengths is advantageous for biological imaging, as it helps to minimize interference from cellular autofluorescence. researchgate.net Furthermore, halogenation can impact other deactivation pathways, such as internal conversion, and can alter the acidity (pKa) of the dye, affecting its properties in different pH environments. researchgate.netresearchgate.net

The table below summarizes the photophysical properties of fluorescein and some of its halogenated derivatives in methanol, illustrating the complex effects of halogenation.

| Compound | λabs (nm) | λfl (nm) | Fluorescence Quantum Yield (Φf) | Intersystem Crossing Quantum Yield (Φisc) | Fluorescence Lifetime (τf) (ns) |

| Fluorescein (FL) | 499 | 521 | 0.89 | 0.03 | 4.4 |

| 4',5'-Dichlorofluorescein (FLCl₂) | 510 | 531 | 0.94 | 0.03 | 4.6 |

| This compound (FLCl₄) | 520 | 540 | 0.98 | 0.03 | 4.7 |

| 4',5'-Dibromofluorescein (FLBr₂) | 512 | 533 | 0.20 | 0.65 | 1.1 |

| 2',4',5',7'-Tetrabromofluorescein (Eosin Y) | 524 | 545 | 0.16 | 0.53 | 0.9 |

| 2',4',5',7'-Tetraiodofluorescein (Erythrosin B) | 532 | 555 | 0.02 | 0.68 | 0.1 |

Data compiled from studies on halogenated fluoresceins. nih.govresearchgate.net

Historical Development and Evolution of Tetrachlorofluorescein (B1293599) Analogues in Scientific Inquiry

The history of tetrachlorofluorescein and its analogues is intertwined with the broader development of synthetic dyes following the initial synthesis of fluorescein by Adolf von Baeyer in 1871. semanticscholar.org The deliberate synthesis of halogenated derivatives began shortly after, with Graebe's use of a halogenated phthalic anhydride (B1165640) in 1887 being a key early step. google.com

Early synthetic routes to create specific isomers of tetrachlorofluorescein were often complex and resulted in mixtures that were difficult to purify. researchgate.net For example, an early seven-step synthesis of 4,7,2',7'-tetrachloro-5(6)-carboxyfluorescein was later improved upon by more efficient methods that simplified the preparation of key intermediates. researchgate.net The evolution of synthetic organic chemistry has enabled more precise and regioselective methods for producing these dyes.

The development of tetrachlorofluorescein analogues has been largely driven by the demands of specific scientific applications. Researchers have synthesized derivatives with linker arms to facilitate covalent attachment to proteins and other biomolecules, creating highly specific fluorescent labels. researchgate.net These newer probes were designed to have enhanced photostability and high fluorescence quantum yields, making them superior to earlier dyes for techniques like immunofluorescence histochemistry. researchgate.net

Furthermore, the evolution of these dyes is marked by the need to control purity, especially for derivatives intended for pharmaceutical or advanced diagnostic use. google.com For instance, the synthesis of Rose Bengal, a tetraiodo- and tetrachlorofluorescein derivative, has been refined to produce highly purified versions with minimal organic impurities, a critical requirement for its application as a photosensitizer. google.comgoogle.com The ongoing development of tetrachlorofluorescein analogues focuses on creating probes with even more desirable properties, such as greater red-shifting, enhanced brightness, and tailored functionalities for sensing specific ions or molecules like reactive oxygen species. researchgate.net

Structure

3D Structure

Propiedades

Número CAS |

2320-38-9 |

|---|---|

Fórmula molecular |

C20H8Cl4O5 |

Peso molecular |

470.1 g/mol |

Nombre IUPAC |

2',4',5',7'-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C20H8Cl4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H |

Clave InChI |

WBLLWHYYHNSTFH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)Cl)Cl)O)Cl |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)Cl)Cl)O)Cl |

Otros números CAS |

2320-38-9 |

Sinónimos |

2',4',5',7'-tetrachlorofluorescein |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Functionalization of 2 ,4 ,5 ,7 Tetrachlorofluorescein

Established Synthetic Pathways for the 2',4',5',7'-Tetrachlorofluorescein Scaffold

The fundamental structure of this compound is a xanthene core. Its synthesis is primarily achieved through a two-step process involving the formation of this core followed by or concurrent with chlorination.

The creation of the xanthene core of fluorescein (B123965) and its derivatives is a classic example of a Friedel-Crafts acylation reaction. researchgate.netwpmucdn.com This process involves the condensation of a phthalic anhydride (B1165640) derivative with a resorcinol (B1680541) derivative. researchgate.net In the most direct synthesis of the 2',4',5',7'-tetrachloro scaffold, phthalic anhydride is reacted with two equivalents of 4-chlororesorcinol (B43231).

The reaction is typically catalyzed by a strong acid or a Lewis acid, which facilitates the electrophilic attack on the electron-rich resorcinol rings. iscientific.org Common catalysts include zinc chloride (ZnCl₂), sulfuric acid (H₂SO₄), or methanesulfonic acid (CH₃SO₃H). iscientific.org Methanesulfonic acid is often favored as it can serve as both the catalyst and the solvent, leading to higher yields under milder conditions compared to older methods. iscientific.org The general mechanism begins with the activation of phthalic anhydride by the acid catalyst, followed by two sequential Friedel-Crafts acylation reactions with 4-chlororesorcinol molecules to build the xanthene structure. wpmucdn.com An alternative, though less direct, approach involves the condensation of tetrachlorophthalic anhydride with resorcinol. google.com

Table 1: Key Components in the Synthesis of the this compound Scaffold

| Role | Compound Name | Chemical Formula | Purpose in Synthesis |

|---|---|---|---|

| Reactant | Phthalic Anhydride | C₈H₄O₃ | Forms the benzoic acid portion of the xanthene core. |

| Reactant | 4-Chlororesorcinol | C₆H₅ClO₂ | Provides the chlorinated phenolic rings of the scaffold. |

| Catalyst/Solvent | Methanesulfonic Acid | CH₄O₃S | Facilitates the Friedel-Crafts acylation reaction. iscientific.org |

| Catalyst | Zinc Chloride | ZnCl₂ | A traditional Lewis acid catalyst for this condensation. iscientific.org |

Achieving the specific 2',4',5',7'-tetrachloro substitution pattern is paramount for the dye's properties. The most effective strategy for ensuring this regioselectivity is to use a pre-chlorinated starting material. The reaction of phthalic anhydride with 4-chlororesorcinol directly and selectively places the chlorine atoms at the desired 2', 4', 5', and 7' positions of the resulting fluorescein structure. This approach avoids the formation of complex mixtures of isomers that can result from the post-synthesis chlorination of an unsubstituted fluorescein molecule. While direct halogenation of the fluorescein core is possible, controlling the reaction to yield a single, pure isomer is synthetically challenging. The use of a chlorinated resorcinol derivative is a more efficient and controlled method for producing research-grade this compound. researchgate.net

Post-Synthetic Modifications and Derivatization for Conjugation Chemistry

Raw this compound has limited direct use in many biological applications. To be employed as a fluorescent label, it must be chemically modified to enable covalent attachment to target molecules like proteins or nucleic acids.

To make the dye reactive towards primary and secondary amines, such as the lysine (B10760008) residues in proteins, it is often converted into a reactive ester. The most common of these is the N-hydroxysuccinimidyl (NHS) ester. nih.gov This derivatization typically starts with a carboxy-tetrachlorofluorescein variant, where a carboxylic acid group has been introduced to the phthalic anhydride portion of the scaffold. This carboxylic acid is then activated and reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The resulting NHS ester is an amine-reactive compound that readily couples with biomolecules in aqueous buffers to form stable amide bonds. nih.gov The synthesis of 2',4',5',7'-tetrachloro-6-(5-carboxypentyl)-4,7-dichlorofluorescein succinimidyl ester is a documented example of this strategy. researchgate.net

Directly attaching a fluorescent dye to a biomolecule can sometimes lead to fluorescence quenching or interfere with the biomolecule's function due to steric hindrance. To mitigate these issues, a spacer or linker arm is often introduced between the dye and the reactive group. nih.gov These linkers are typically flexible aliphatic chains or polyethylene (B3416737) glycol (PEG) units. For instance, 6-aminohexanoic acid can be used as a spacer, providing distance and flexibility between the tetrachlorofluorescein (B1293599) core and the target protein. nih.gov This separation helps to preserve the fluorescence quantum yield of the dye and the biological activity of the labeled molecule. nih.gov The introduction of such linkers is a key step in designing high-performance fluorescent probes for sensitive biological assays.

Purification and Characterization Techniques for Research-Grade this compound Derivatives

The synthesis of this compound and its derivatives often yields crude products containing unreacted starting materials, isomers, and other byproducts. Rigorous purification and characterization are essential to obtain research-grade material.

Purification is commonly achieved through a combination of techniques. Initial purification may involve precipitation and filtration to remove bulk impurities. google.com However, to separate closely related isomers and achieve high purity, chromatographic methods are indispensable. Column chromatography, preparative high-performance liquid chromatography (HPLC), and counter-current chromatography are powerful techniques used to isolate the desired compound. researchgate.netacs.org The purity of the final product is often assessed using analytical HPLC, which can provide a quantitative measure of purity (e.g., >95% AUC). google.com

Structural confirmation and characterization rely on a suite of analytical methods.

Table 2: Common Characterization Techniques for this compound Derivatives

| Technique | Abbreviation | Information Obtained | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Assesses purity and separates isomers. | google.com |

| Mass Spectrometry | MS | Confirms molecular weight and elemental composition. | researchgate.net |

| Nuclear Magnetic Resonance Spectroscopy | ¹H NMR | Elucidates the chemical structure and confirms the position of substituents. | researchgate.net |

| Infrared Spectroscopy | IR | Identifies characteristic functional groups (e.g., C=O, O-H). | researchgate.net |

| Elemental Analysis | - | Determines the percentage composition of elements (C, H, Cl, etc.). | researchgate.net |

| Spectrofluorometry | - | Measures fluorescence properties such as excitation and emission maxima. | nih.gov |

Chromatographic Separation of Isomeric Mixtures

The purification of this compound, particularly the separation from its isomers, is a critical step due to the non-selective nature of its synthesis. The condensation of a phthalic anhydride with a resorcinol can result in a complex mixture of regioisomers which are often difficult to purify. google.com High-Performance Liquid Chromatography (HPLC) is a primary method for both the analysis and preparative separation of these isomeric mixtures.

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. Current time information in Bangalore, IN. This method employs a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for this application. The mobile phase consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications requiring mass spectrometric (MS) detection, the phosphoric acid is typically replaced with a volatile alternative such as formic acid. Current time information in Bangalore, IN. This HPLC method is scalable, allowing for the isolation of impurities in preparative separation, and is also suitable for pharmacokinetic studies. Current time information in Bangalore, IN.

The choice of chromatographic conditions, especially the organic modifier in the mobile phase, plays a crucial role in achieving the desired separation of halogenated isomers. bas.bg The inherent structural similarities of positional isomers necessitate optimized chromatographic systems to achieve baseline resolution. Porous graphitic carbon columns have also been noted for their suitability in resolving geometric isomers, presenting another potential avenue for separation. chemicalbook.com

Table 1: HPLC Method for this compound Separation

| Parameter | Condition |

|---|---|

| Stationary Phase | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detection | UV-Vis, Mass Spectrometry (with formic acid) |

| Application | Analytical, Preparative Separation, Pharmacokinetics |

Data sourced from SIELC Technologies. Current time information in Bangalore, IN.

Spectroscopic and Spectrometric Elucidation of Molecular Structures

The definitive identification of this compound and the characterization of its potential isomers and impurities rely on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity, and elemental composition.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental formula. For this compound (C₂₀H₈Cl₄O₅), the predicted monoisotopic mass is 467.9126 Da. mdpi.com Electrospray ionization (ESI) is a common technique for generating ions of fluorescein derivatives. Tandem mass spectrometry (MS/MS) can be employed to fragment a selected precursor ion, providing structural insights based on the fragmentation pattern. nih.gov This is particularly useful for distinguishing between isomers, which may exhibit different fragmentation pathways.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 468.91988 |

| [M+Na]⁺ | 490.90182 |

| [M-H]⁻ | 466.90532 |

| [M+NH₄]⁺ | 485.94642 |

| [M+K]⁺ | 506.87576 |

Data sourced from PubChem. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a related compound, 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide, characteristic peaks for an O-H group (3522 cm⁻¹), aromatic C-H (3058 cm⁻¹), and a C=O group (1694 cm⁻¹) were observed. davcollegekanpur.ac.in For this compound, one would expect to observe characteristic absorptions for the hydroxyl (O-H), carbonyl (C=O) of the lactone and carboxylic acid (if in open form), and C-O-C ether linkages, as well as aromatic C-H and C-Cl bonds.

UV-Visible Spectroscopy: The extended conjugated system of the xanthene core gives this compound its characteristic light-absorbing properties. UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax). The position of λmax can be influenced by the substitution pattern and the solvent. google.com

Control of Impurity Profiles in Academic Synthesis Efforts

In the synthesis of specialty chemicals like this compound, particularly for applications requiring high purity such as in pharmaceuticals or as analytical standards, the control of impurities is paramount. google.com Impurities can arise from unreacted starting materials, by-products from side reactions, or the formation of isomeric compounds.

The synthesis of tetrachlorofluorescein is typically achieved through the condensation of tetrachlorophthalic anhydride with resorcinol. google.com A key aspect of impurity control is to drive this reaction to completion. The reaction progress can be monitored by HPLC to ensure that the residual amount of the limiting reagent, tetrachlorophthalic anhydride, is below a set threshold (e.g., ≤ 1.0%). google.com

One patented process for a related compound highlights a synthesis procedure designed to produce iodinated fluorescein derivatives with individual organic impurities at levels no higher than 0.15% by weight. google.com This level of control is critical for pharmaceutical applications, which have stringent requirements for the identification and toxicological qualification of any impurity present at concentrations above this threshold.

Strategies for controlling impurity profiles include:

Stoichiometric Control: Using a slight excess of one reactant, such as resorcinol, can help ensure the complete consumption of the other. google.com

Reaction Conditions: Optimizing temperature and reaction time can maximize the yield of the desired product while minimizing the formation of degradation products or side-reaction by-products. One procedure specifies heating the reaction mixture at 90°C for several hours. google.com

Purification of Intermediates: While some processes aim for a one-pot synthesis, purification of the initial condensation product before subsequent functionalization (like iodination in related syntheses) is a critical step to prevent the formation of complex, difficult-to-separate impurity mixtures. google.com

Exclusion of Certain Reagents: In the synthesis of related halogenated xanthenes, the exclusion of reagents that can produce chloride free-radicals or hypochlorite (B82951) ions is important to prevent unwanted side reactions and the formation of halogen-exchanged impurities.

Washing and Recrystallization: After filtration of the crude product, thorough washing, for instance with hot water and aqueous acetone, is employed to remove dissolved impurities, unreacted starting materials, and reaction solvents. google.comgoogle.com

By implementing these control strategies, it is possible to synthesize this compound and its derivatives with a well-defined and controlled impurity profile, suitable for demanding scientific and commercial applications.

Electronic Absorption and Fluorescence Emission Spectroscopic Analysis

The electronic absorption and fluorescence emission spectra of this compound are fundamental to its characterization and application. These properties are intrinsically linked to its molecular structure and are highly sensitive to the surrounding environment.

The absorption (λmax, abs) and emission (λmax, em) maxima of tetrachlorofluorescein have been reported in the literature, providing insight into its electronic transitions. While data for a variety of media for the specific 2',4',5',7'- isomer is not extensively available, the general photophysical properties of tetrachlorinated fluoresceins have been characterized. For instance, a closely related compound, Tetrachloro-Fluorescein, exhibits an absorption maximum at 521 nm and an emission maximum at 536 nm glenresearch.com. Another source reports an absorbance peak for 4,5,6,7-tetrachlorofluorescein at 212 nm; however, this is likely a secondary absorption band in the ultraviolet region and not the main visible absorption peak responsible for its color and fluorescence aatbio.com.

The positions of these maxima are known to be influenced by solvent polarity. In general, for polar fluorophores like fluorescein derivatives, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. This phenomenon is attributed to the stabilization of the more polar excited state by the polar solvent molecules.

Table 1: Absorption and Emission Maxima of Tetrachloro-Fluorescein

| Compound | Absorption Maximum (λmax, abs) | Emission Maximum (λmax, em) |

| Tetrachloro-Fluorescein | 521 nm | 536 nm |

Note: The data presented is for a "Tetrachloro-Fluorescein" compound, and while closely related, it may not represent the exact values for the 2',4',5',7'- isomer.

Table 2: Molar Extinction Coefficient of Fluorescein

| Compound | Molar Extinction Coefficient (ε) | Medium |

| Fluorescein | ~80,000 M⁻¹cm⁻¹ | 0.1 N NaOH |

Note: This value is for the parent fluorescein compound and serves as a reference point. The molar extinction coefficient for this compound may differ.

Fluorescence Quantum Yield and Radiative/Non-Radiative Decay Pathway Investigations

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield, which is a ratio of the number of photons emitted to the number of photons absorbed. This parameter, along with the fluorescence lifetime, provides deep insights into the radiative and non-radiative decay pathways of the excited state.

Specific data for the fluorescence quantum yield (ΦF) of this compound could not be identified in the surveyed literature. However, it is well-established that the quantum yield of fluorescein derivatives is highly dependent on their chemical structure and the surrounding environment researchgate.net. Halogenation of the fluorescein core is known to decrease the fluorescence quantum yield due to the "heavy atom effect," which promotes intersystem crossing to the triplet state, a non-radiative decay pathway. Therefore, it is anticipated that the fluorescence quantum yield of this compound would be lower than that of the parent fluorescein molecule (which has a quantum yield of approximately 0.92 in 0.1 M NaOH) thermofisher.com.

The fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. This parameter is crucial for understanding the dynamics of the excited state. No specific fluorescence lifetime data for this compound was found in the reviewed scientific literature. For reference, the fluorescence lifetime of the parent fluorescein molecule is approximately 4.0 ns in a phosphate (B84403) buffer at pH 7.5 researchgate.net. The introduction of heavy atoms like chlorine is expected to shorten the fluorescence lifetime due to the increased rate of intersystem crossing, which provides an additional non-radiative decay pathway.

Influence of Environmental Factors on Photophysical Properties

The photophysical properties of this compound, like other fluorescent dyes, are significantly influenced by environmental factors such as solvent polarity, pH, and temperature.

The polarity of the solvent can affect the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. For many fluorescein derivatives, an increase in solvent polarity results in a bathochromic (red) shift in the emission wavelength.

The pH of the medium is another critical factor, as the ionization state of the phenolic hydroxyl groups and the carboxyl group of the fluorescein core structure can change, leading to different absorbing and emitting species with distinct photophysical properties.

Temperature can also impact the fluorescence intensity, with higher temperatures generally leading to a decrease in fluorescence due to an increase in the rate of non-radiative decay processes.

A comprehensive study on a series of fluorescein derivatives has shown that both the fluorescence quantum yield and lifetime are remarkably dependent on the substitutions on both the xanthene and phenyl rings researchgate.net. The ratio of the quantum yield to the lifetime, which represents the radiative decay rate constant, was found to be relatively constant for many derivatives, suggesting that the changes in quantum yield are primarily driven by variations in the non-radiative decay rates researchgate.net. While this study did not specifically include this compound, it provides a valuable framework for understanding the expected behavior of this compound.

Applications of 2 ,4 ,5 ,7 Tetrachlorofluorescein in Analytical Research Methodologies and Chemical Sensing

Development of Fluorescent Chemosensors and Probes

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes through a change in their fluorescence properties. The core structure of these sensors typically consists of a fluorophore (the signaling unit) linked to a receptor (the recognition unit). 2',4',5',7'-Tetrachlorofluorescein serves as an effective fluorophore in this context.

Rational Design Principles for Analyte Detection

The rational design of fluorescent chemosensors based on this compound involves the strategic integration of a specific analyte-binding site (receptor) with the tetrachlorofluorescein (B1293599) fluorophore. The primary goal is to create a system where the binding event between the receptor and the target analyte modulates the fluorescence emission of the fluorophore.

Key design principles include:

Fluorophore-Receptor Assembly: The sensor is constructed by covalently linking the highly fluorescent this compound core to a recognition moiety. This recognition part is tailored to selectively bind the analyte of interest.

Signaling Mechanism: The interaction with the analyte must trigger a distinct change in the fluorescence signal. This can be an increase ("turn-on"), a decrease ("turn-off"), or a shift in the emission wavelength (ratiometric). nih.gov

Analyte Selectivity and Affinity: The receptor must exhibit high selectivity and affinity for the target analyte over other potentially interfering species. This is often achieved by designing receptors with specific cavities, electronic properties, and geometries that complement the target analyte. For instance, crown ethers are often used for alkali metal ions, while nitrogen and sulfur-containing ligands are employed for heavy metal ions. nih.gov

Chelation-Enhanced Fluorescence (CHEF) Mechanisms

Chelation-Enhanced Fluorescence (CHEF) is a common and powerful mechanism employed in "turn-on" fluorescent sensors. In many designs, the fluorescence of the fluorophore is initially quenched by the attached receptor through a process called Photoinduced Electron Transfer (PET).

The CHEF mechanism proceeds as follows:

Quenched State: In the absence of the target metal ion, the receptor possesses a lone pair of electrons (e.g., on a nitrogen or sulfur atom). Upon excitation of the fluorophore, this lone pair can be transferred to the excited state of the fluorophore, causing the fluorescence to be quenched.

Binding and Fluorescence Restoration: When the target metal ion is introduced, it coordinates with (chelates) the receptor. This binding event engages the lone pair of electrons, lowering their energy and making them unavailable for the PET process.

Enhanced Emission: With the PET pathway blocked, the excited fluorophore can no longer be non-radiatively deactivated by the receptor. Consequently, it returns to the ground state by emitting a photon, leading to a significant enhancement of the fluorescence signal. rsc.org This "turn-on" response is highly desirable as it provides a clear and sensitive signal against a low background. nih.gov

Detection of Metal Ions (e.g., Ca²⁺, Pb²⁺, Hg²⁺) through Selective Binding

The versatility of the fluorescein (B123965) structure allows for its modification to create sensors for various environmentally and biologically significant metal ions.

Calcium (Ca²⁺): While genetically encoded sensors are common for mitochondrial calcium, synthetic indicators are also crucial for studying intracellular calcium signaling. nih.gov Fluorescein derivatives can be equipped with BAPTA-like chelators that have a high affinity and selectivity for Ca²⁺ ions, enabling the monitoring of calcium fluxes in cellular environments. The binding of Ca²⁺ disrupts PET, leading to a "turn-on" fluorescent response.

Lead (Pb²⁺): Lead is a toxic heavy metal, and its detection is of paramount importance. nih.govnih.gov Fluorescent chemosensors for Pb²⁺ can be designed by incorporating soft-base ligands, such as those containing sulfur or nitrogen atoms, which have a high affinity for the soft acid Pb²⁺. The complexation of Pb²⁺ with the receptor of a tetrachlorofluorescein-based sensor can result in a significant fluorescence enhancement, allowing for sensitive detection. nih.gov Although some sensors may lack sufficient selectivity for applications like blood lead analysis, they provide a basis for developing more refined systems. nih.gov

Mercury (Hg²⁺): Mercury is another highly toxic heavy metal. mdpi.com Sensors for Hg²⁺ often utilize thioether-rich or thiosemicarbazide-based receptors due to the strong affinity of mercury for sulfur. nih.govnih.gov The interaction between a this compound-based sensor and Hg²⁺ can induce a significant change in fluorescence, either through enhancement or quenching, enabling its detection at very low concentrations. nih.govmdpi.com For example, a fluorescein-hydrazide derivative can act as a chemosensor for Hg²⁺ with high sensitivity. nih.gov

| Analyte | Receptor Type (Example) | Sensing Mechanism | Typical Response |

| Ca²⁺ | BAPTA-type chelators | CHEF (PET inhibition) | Fluorescence "turn-on" |

| Pb²⁺ | N/S-containing ligands | CHEF (PET inhibition) | Fluorescence "turn-on" |

| Hg²⁺ | Thioether/Thiol groups | CHEF or CHEQ | Fluorescence change |

Advanced Analytical Techniques Utilizing Tetrachlorofluorescein as a Reporter

Beyond its role in standalone chemosensors, this compound is also a valuable tool when integrated into more complex analytical instrumentation.

High-Performance Liquid Chromatography (HPLC) Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a mixture. nih.gov While many molecules can be detected by UV-Vis absorption, fluorescence detection offers significantly higher sensitivity and selectivity.

This compound can be utilized in HPLC in two primary ways:

Direct Analysis: The compound itself can be separated and quantified using reverse-phase HPLC with a suitable mobile phase, such as acetonitrile (B52724) and water. sielc.com This is useful for purity assessment or quantification in various matrices.

Fluorescent Labeling (Derivatization): More commonly, derivatives of tetrachlorofluorescein, such as those containing an amino-reactive succinimidyl ester (SE) group, are used as fluorescent tags. anaspec.com These reagents react with non-fluorescent target molecules (e.g., proteins, peptides, or nucleic acids) that contain primary amine groups. The resulting fluorescently labeled adduct can then be easily separated by HPLC and detected with high sensitivity by a fluorescence detector. This pre-column or post-column derivatization strategy dramatically lowers the detection limits for many analytes.

| HPLC Application | Description | Example Compound | Detection Method |

| Direct Analysis | Separation and quantification of the compound itself. | This compound | Reverse-Phase HPLC with fluorescence or UV-Vis detection. sielc.com |

| Fluorescent Tagging | Labeling of amine-containing analytes for sensitive detection. | 6-Carboxy-2',4',7',7'-tetrachlorofluorescein, SE | Reaction with analyte, followed by HPLC with fluorescence detection. anaspec.com |

Spectrofluorometric Assays for Quantitative Analysis

Spectrofluorometry is the measurement of fluorescence intensity and is the foundational technique for all applications described above. Quantitative analysis is achieved by correlating the fluorescence intensity of the sample to that of known standards.

In the context of this compound-based sensors, spectrofluorometric assays are performed to quantify the target analyte. The procedure typically involves:

Preparing a series of standard solutions with known concentrations of the analyte.

Adding a fixed amount of the tetrachlorofluorescein-based chemosensor to each standard and the unknown sample.

Measuring the fluorescence emission intensity of each solution at the characteristic wavelength of the sensor after an appropriate incubation time.

Constructing a calibration curve by plotting fluorescence intensity versus analyte concentration for the standards.

Determining the concentration of the analyte in the unknown sample by interpolating its fluorescence reading on the calibration curve.

This method allows for the highly sensitive quantification of analytes, often reaching nanomolar or even lower detection limits, making it suitable for trace analysis in environmental and biological samples. nih.gov

Applications in Trace Analysis and Environmental Research Monitoring (non-pollutant data)

The unique spectroscopic properties of this compound (TCF) have been harnessed for the trace analysis of biologically significant molecules, moving beyond the traditional scope of pollutant detection. A notable application lies in the quantification of proteins, such as serum albumin, which is crucial in various clinical and environmental research contexts.

A sensitive and simple flow injection analysis (FIA) method has been developed for the determination of bovine serum albumin (BSA) utilizing TCF as a spectroscopic probe. nih.gov This method is predicated on the interaction between TCF and BSA, a process that is enhanced by the presence of β-cyclodextrin. The coupling of the protein with TCF leads to a measurable signal that can be used for quantification.

The optimization of this analytical method involved a detailed investigation of the factors influencing the determination, including pH and reagent concentrations. Under these optimized conditions, the method demonstrates a significant linear range and a low detection limit, rendering it suitable for the analysis of albumin in biological samples such as serum. nih.gov The successful application of this method for determining albumin in serum samples underscores its practical utility in biochemical analysis.

Below is a table summarizing the key analytical parameters for the determination of bovine serum albumin using this compound.

Table 1: Analytical Parameters for BSA Determination using this compound

| Parameter | Value |

|---|---|

| Linear Range | 0.0 - 28.0 µg/mL |

| Detection Limit | 0.76 µg/mL |

This application highlights the potential of this compound as a valuable tool in environmental research for monitoring non-pollutant biological markers. The ability to perform trace analysis of proteins in complex matrices opens avenues for studying various biological processes and their responses to environmental changes.

Theoretical and Computational Approaches to Sensor Design and Mechanism Elucidation

To enhance the rational design of chemical sensors based on this compound and to gain a deeper understanding of their sensing mechanisms, theoretical and computational methods are indispensable. These approaches provide insights at the molecular level that are often inaccessible through experimental techniques alone.

Quantum Chemical Calculations for Electronic Structure and Binding

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure and spectral properties of fluorescent dyes like this compound. rsc.orgnih.gov These calculations can predict key parameters such as absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions.

By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can understand the charge transfer characteristics upon photoexcitation, which is fundamental to the fluorescence mechanism. For instance, studies on similar dye systems have shown that the lowest energy transitions often correspond to π → π* transitions with a charge transfer character. rsc.org

In the context of sensor design, these calculations can elucidate how the binding of an analyte to the TCF molecule perturbs its electronic structure. This perturbation can lead to changes in the dye's photophysical properties, such as fluorescence quenching or enhancement, which forms the basis of the sensing signal. For example, the interaction with an analyte can alter the energy levels of the HOMO and LUMO, thereby shifting the emission wavelength or affecting the fluorescence quantum yield.

While specific DFT/TD-DFT studies on the binding of analytes to this compound are not extensively documented in the provided results, the established methodologies from studies on other organic dyes provide a clear framework for how such investigations would be conducted. rsc.orgrsc.org The primary goal would be to calculate the electronic properties of the free dye and the dye-analyte complex to understand the electronic changes that give rise to the observed sensing response.

Molecular Modeling of Dye-Analyte Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, offer a dynamic and three-dimensional perspective on the interactions between a dye and its target analyte. bmmj.orgnih.govnih.gov These methods are crucial for understanding the specificity and affinity of a sensor for a particular molecule.

Molecular docking can be employed to predict the preferred binding site of an analyte on the this compound molecule or, more commonly, the binding of the TCF-analyte complex to a larger biological structure like a protein. bmmj.orgnih.gov For instance, in the case of sensing serum albumin, docking studies can reveal the specific binding pocket on the protein where the dye-analyte interaction occurs. These studies can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or participating in hydrophobic interactions. nih.govmdpi.com

Molecular dynamics simulations can further refine the static picture provided by docking by simulating the time-dependent behavior of the dye-analyte complex in a realistic solvent environment. nih.govtechniques-ingenieur.fr MD simulations can provide insights into the conformational changes that may occur upon binding and the stability of the complex over time. By calculating the binding free energy, MD simulations can offer a quantitative measure of the binding affinity, which is a critical parameter for sensor performance.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bovine Serum Albumin |

Role of 2 ,4 ,5 ,7 Tetrachlorofluorescein in Advanced Biological and Biochemical Research Methodologies

Nucleic Acid Labeling and Sequencing Technologies

The application of 2',4',5',7'-Tetrachlorofluorescein has been particularly impactful in the realm of nucleic acid research, contributing to advancements in DNA sequencing, real-time quantitative PCR, and the development of specific nucleic acid probes.

In the field of genomics, this compound, commonly known as TET, has been utilized as a fluorescent dye in automated DNA sequencing. This methodology relies on the labeling of DNA fragments with different colored fluorescent dyes, allowing for their simultaneous detection and differentiation during capillary electrophoresis. Each of the four dideoxynucleotide triphosphates (ddNTPs) used to terminate DNA synthesis is labeled with a unique fluorophore. abberior.rocks

The distinct emission spectrum of the TET dye allows it to be used in conjunction with other fluorescent dyes in a single sequencing reaction. As the dye-labeled DNA fragments pass through a laser beam in the automated sequencer, the TET dye is excited and emits light at its characteristic wavelength, which is then detected and recorded by the instrument's software. This process enables the high-throughput determination of DNA sequences.

| Property | Wavelength (nm) |

|---|---|

| Maximum Excitation | ~521 |

| Maximum Emission | ~536 |

This compound is a key component in various real-time quantitative PCR (RT-qPCR) chemistries, most notably in the design of hydrolysis probes like TaqMan® probes. These probes are oligonucleotides that are dually labeled with a reporter fluorophore at the 5' end and a quencher dye at the 3' end. In its intact state, the probe's fluorescence is quenched due to the close proximity of the reporter and quencher.

During the PCR amplification process, the probe hybridizes to its specific target sequence on the DNA template. As the DNA polymerase extends the primer, its 5' to 3' exonuclease activity cleaves the probe, separating the reporter dye (in this case, TET) from the quencher. This separation results in an increase in fluorescence signal that is directly proportional to the amount of amplified PCR product. TET is often paired with a non-fluorescent quencher such as Black Hole Quencher® 1 (BHQ®-1), which has an absorption spectrum that overlaps well with the emission spectrum of TET, ensuring efficient quenching.

Beyond its use in sequencing and qPCR, this compound is widely employed for the labeling of oligonucleotides and nucleic acid probes for various hybridization-based applications. These labeled probes are instrumental in techniques such as fluorescence in situ hybridization (FISH), microarrays, and Northern and Southern blotting.

The covalent attachment of TET to an oligonucleotide allows for the detection and visualization of specific DNA or RNA sequences within a complex mixture. For instance, in FISH, a TET-labeled probe can be used to identify the location of a specific gene on a chromosome. The choice of TET as a label is often dictated by its spectral characteristics, which can be multiplexed with other fluorophores for the simultaneous detection of multiple targets.

Protein and Peptide Labeling Strategies

While the use of this compound is well-established in nucleic acid applications, its role in protein and peptide labeling is less specifically documented in readily available research. However, the general principles of fluorescently labeling proteins can be applied to fluorescein (B123965) derivatives.

The most common strategy for labeling proteins with fluorescent dyes involves the use of amine-reactive derivatives. These derivatives are chemically modified to react with the primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of a protein. Common amine-reactive moieties include succinimidyl esters (SE) and isothiocyanates (ITC).

While specific research detailing the synthesis and application of amine-reactive derivatives of this compound for protein modification is not extensively available, it is chemically feasible to create such derivatives. A succinimidyl ester of TET, for example, would react with primary amines on a protein to form a stable amide bond, covalently attaching the fluorescent label. This would allow for the creation of fluorescently tagged proteins for various downstream applications.

The development of fluorescently tagged biomolecules, including proteins and peptides, is crucial for a wide range of research studies. These tagged molecules serve as probes to visualize cellular structures, track protein localization and trafficking, and study molecular interactions through techniques like fluorescence microscopy, flow cytometry, and immunoassays.

Fluorescence Microscopy and Imaging Techniques (Methodological Focus)

This compound and its derivatives are integral to a variety of fluorescence microscopy techniques due to their characteristic spectral properties. These compounds belong to the xanthene class of dyes, which are known for their brightness and utility in biological imaging.

Fluorescence microscopy is a cornerstone of cell biology, enabling the visualization of specific cells, organelles, and molecules in both living and fixed specimens. medium.comnih.gov The technique relies on fluorophores—molecules that absorb light at a specific wavelength and emit it at a longer wavelength. medium.com this compound, as a halogenated derivative of fluorescein, serves as a valuable fluorescent probe. Its utility stems from its ability to be chemically modified and conjugated to biomolecules, such as antibodies or nucleic acids, thereby directing the fluorescent signal to specific cellular targets. nih.gov

The general principle involves labeling the structure of interest with a fluorophore like a tetrachlorofluorescein (B1293599) derivative. When the labeled sample is illuminated with light corresponding to the fluorophore's excitation wavelength, the fluorophore is excited to a higher energy state. As it returns to its ground state, it emits photons of a longer wavelength, which are then detected by the microscope. medium.com This process allows for the generation of high-contrast images where the labeled structures appear bright against a dark background. This method is widely applied to study the distribution and dynamics of cellular components. nih.govresearchgate.net

Derivatives of fluorescein are often used for their ability to label cellular compartments or serve as functional dyes to monitor cellular activities. medium.com The selection of a specific fluorophore depends on the instrumentation available and the nature of the experiment. nih.gov

Table 1: General Applications in Fluorescence Microscopy

| Feature | Description |

|---|---|

| Target Labeling | Can be conjugated to antibodies, proteins, or nucleic acids to specifically label cellular structures. |

| Principle of Detection | Based on the absorption of light at an excitation wavelength and subsequent emission at a longer wavelength. |

| Imaging Outcome | High-contrast visualization of labeled components against a dark background. |

| Common Use Cases | Localization of proteins, tracking of molecules, and observation of cellular morphology. |

The utility of this compound extends to more advanced and specialized imaging techniques that provide deeper insights into biological processes.

Immunofluorescence Localization: Immunofluorescence (IF) is a powerful technique that uses the specificity of antibodies to target and visualize proteins and other antigens within cells and tissues. nih.govthermofisher.com In this method, a primary antibody binds specifically to the target antigen. In indirect immunofluorescence, a secondary antibody conjugated to a fluorophore, such as a derivative of this compound, then binds to the primary antibody. nih.gov This indirect approach provides significant signal amplification because multiple secondary antibodies can bind to a single primary antibody. nih.gov

The process typically involves:

Fixation: Cells or tissues are treated with chemical fixatives (e.g., formaldehyde) to preserve their structure.

Permeabilization: If the target is intracellular, the cell membranes are permeabilized to allow antibodies to enter.

Blocking: Non-specific binding sites are blocked to reduce background noise.

Antibody Incubation: The sample is incubated with the primary antibody, followed by the fluorophore-conjugated secondary antibody.

Microscopy: The sample is visualized using a fluorescence microscope, often a confocal microscope, which provides optical sectioning to create sharp, detailed 3D images. fluorofinder.comscian.cl

Intravital Microscopy Principles: Intravital microscopy (IVM) enables the imaging of cellular and molecular processes within a living animal in real-time. nih.govnih.gov This technique is crucial for understanding dynamic biological events in their native physiological context, which cannot be fully replicated in vitro. nih.gov Fluorescent probes are essential for IVM, and derivatives of fluorescein are among the dyes used in both preclinical and clinical studies.

Key principles of IVM include:

Surgical Preparation: A specific organ or tissue of interest is surgically exposed or fitted with an imaging window to allow microscopic access.

Labeling: Fluorescent probes, which can include derivatives of this compound, are administered to the animal, often intravenously, to label cells or structures of interest. microscopyu.com

Imaging: Advanced microscopy techniques, particularly multiphoton microscopy, are often employed. Multiphoton microscopy uses longer wavelength excitation light (near-infrared), which penetrates deeper into tissue with less scattering and causes less phototoxicity, making it ideal for imaging living animals over extended periods. nih.govp-inst.com

IVM has been instrumental in studying processes such as immune cell trafficking, tumor metastasis, and drug delivery in real-time at the cellular level. nih.govnih.gov

Fluorescence Resonance Energy Transfer (FRET) Based Assays

Fluorescence Resonance Energy Transfer (FRET) is a biophysical phenomenon that describes the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) when they are in close proximity, typically within 1-10 nanometers. nih.govlibretexts.org This distance-dependent interaction has been widely adopted as a "spectroscopic ruler" to study molecular interactions. libretexts.org

For FRET to occur, several conditions must be met: the donor and acceptor molecules must be in close proximity, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the transition dipoles of the donor and acceptor must be favorably oriented. evidentscientific.com The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to small changes in distance. evidentscientific.com

This compound and its derivatives can function as either a donor or an acceptor in a FRET pair, depending on the spectral properties of the partner fluorophore. When paired with a fluorophore that has an absorption spectrum overlapping its emission, it can act as a donor. Conversely, when paired with a donor whose emission spectrum overlaps its absorption spectrum, it can serve as an acceptor.

The choice of a FRET pair is critical for the success of the experiment. The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a key parameter for a given donor-acceptor pair. nih.gov

Table 2: Properties of a Common Tetrachlorofluorescein Derivative (TET) in FRET

| Property | Value | Reference |

|---|---|---|

| Excitation Peak | ~521 nm | AAT Bioquest |

| Emission Peak | ~542 nm | AAT Bioquest |

| Common FRET Partners | Can be paired with quenchers like DABCYL or other fluorophores with appropriate spectral overlap. | General FRET principle |

| Role | Can serve as a donor to red-shifted dyes or as an acceptor for blue- or green-emitting dyes. | General FRET principle |

Note: Data for Carboxy-2',4',7,7'-tetrachlorofluorescein (TET), a closely related derivative.

FRET-based assays are powerful tools for investigating intermolecular interactions, such as protein-protein interactions, in living cells and in vitro. nih.govresearchgate.net By labeling two potentially interacting molecules with a suitable FRET donor and acceptor pair, the proximity of these molecules can be monitored.

If the two molecules interact, bringing the donor and acceptor fluorophores within the Förster distance, FRET will occur. This can be detected in several ways:

Sensitized Emission: Exciting the donor and detecting emission from the acceptor. An increased acceptor emission upon donor excitation indicates FRET.

Donor Quenching: A decrease in the donor's fluorescence intensity or lifetime in the presence of the acceptor.

These principles are applied in various research contexts:

Protein-Protein Interaction: To study when and where two proteins associate within a cell, one protein can be tagged with a donor fluorophore and the other with an acceptor. The occurrence of FRET provides evidence of their interaction. biorxiv.org

Conformational Changes: A single protein can be labeled at two different sites with a FRET pair. A change in the protein's conformation that alters the distance between the two labels will result in a change in FRET efficiency.

Enzyme Activity: A substrate can be designed with a FRET pair on either side of a cleavage site. When the substrate is intact, FRET occurs. Upon cleavage by an enzyme, the donor and acceptor are separated, leading to a loss of FRET. This allows for real-time monitoring of enzyme activity.

FRET biosensors, often genetically encoded using fluorescent proteins or created using synthetic dyes like derivatives of this compound, have become indispensable for studying the spatiotemporal dynamics of signaling pathways and other cellular processes. researchgate.netfrontiersin.orgnih.gov

Future Research Directions and Emerging Methodologies for 2 ,4 ,5 ,7 Tetrachlorofluorescein

Development of Novel Derivatizations for Enhanced Properties (e.g., Photostability, Wavelength Shifts)

The core structure of 2',4',5',7'-Tetrachlorofluorescein is a scaffold ripe for chemical modification to enhance its performance. Future research is focused on targeted derivatizations to improve key characteristics like photostability and to manipulate its spectral properties. A primary strategy in the evolution of fluorescein-based probes has been the modification of the carboxylic acid group, once thought to be essential. nih.gov Replacing this group with other substituents can lead to new classes of fluoresceins with tailored properties. nih.gov

The introduction of different functional groups can significantly alter the electronic environment of the fluorophore, leading to shifts in the absorption and emission maxima (wavelength shifts). For instance, strategic halogenation or the addition of electron-withdrawing or electron-donating groups to the xanthene or pendant phenyl ring can fine-tune the spectral output. Research into other halogenated compounds has shown that such modifications can yield materials with desirable multicolor emissions. acs.org

Enhanced photostability is another critical goal. The covalent linkage of the fluorophore to protective moieties or its incorporation into more rigid structures can reduce photobleaching. Lessons can be drawn from synthetic chalcone (B49325) derivatives, where the addition of specific pharmacophore groups leads to compounds with significantly enhanced biological and chemical properties. nih.gov The aim is to create derivatives of tetrachlorofluorescein (B1293599) that can withstand prolonged or high-intensity irradiation, which is crucial for long-term imaging experiments.

Table 1: Potential Derivatization Strategies for this compound

| Derivatization Strategy | Target Property | Potential Outcome |

| Modification of the 3' and 6' hydroxyl groups | Wavelength Shift / pKa Alteration | Tuning of emission spectra and pH sensitivity. |

| Substitution on the pendant phenyl ring | Photostability / Quantum Yield | Introduction of bulky or conjugated groups to reduce non-radiative decay pathways. |

| Replacement of the carboxylic acid group | Solubility / Bioconjugation | Improved solubility in different media and providing new handles for attachment to biomolecules. nih.gov |

| Introduction of additional halogen atoms | Intersystem Crossing Rate | Enhanced generation of singlet oxygen for applications in photodynamic therapy or photocatalysis. |

Integration into Advanced Nanomaterials and Hybrid Systems for Sensing and Imaging

To overcome limitations such as photobleaching and to amplify signal intensity, researchers are increasingly integrating fluorescent dyes like this compound into nanomaterials. nih.gov This creates hybrid systems with superior properties compared to the free dye. Encapsulating or covalently attaching the dye to nanoparticles can dramatically enhance its photostability by shielding it from the local environment and reducing oxygen diffusivity. nih.gov

Common nanomaterials used for this purpose include polymer nanoparticles, silica (B1680970) nanoparticles, and graphene oxide. nih.govnih.gov These nanostructures can be loaded with a large number of dye molecules, creating reporters of exceptional brightness. nih.gov For example, fluorescein-labeled peptides adsorbed onto graphene oxide show efficient fluorescence quenching that can be reversed upon target recognition, forming the basis of a sensitive biosensor. nih.gov Similarly, silica nanoparticles can be uniformly loaded with dyes and surface-decorated with targeting molecules, like oligopeptides, for specific cellular imaging. nih.gov The integration of tetrachlorofluorescein into such systems could produce highly stable and bright nanoprobes for advanced sensing and imaging applications.

Table 2: Nanomaterial Platforms for this compound Integration

| Nanomaterial | Integration Method | Key Advantage |

| Polymer Nanoparticles | Encapsulation or Copolymerization | High dye loading, enhanced brightness, improved photostability. nih.gov |

| Silica Nanoparticles | Covalent anchoring or Encapsulation | Excellent photostability, tunable size, and facile surface functionalization. nih.gov |

| Graphene Oxide | Adsorption via π–π stacking | Acts as a fluorescence quencher for "turn-on" sensing mechanisms. nih.gov |

| Gold Nanoparticles (AuNPs) | Covalent attachment via spacers | Potential for metal-enhanced fluorescence, depending on the distance between dye and nanoparticle. nih.govnih.gov |

Expansion of Applications in Unexplored Chemical and Materials Science Domains

The photosensitive nature of this compound makes it a candidate for applications beyond traditional bio-imaging. Emerging research in materials science points to several unexplored domains where its properties could be harnessed.

One promising area is photocatalysis. The ability of halogenated dyes to generate reactive oxygen species upon irradiation could be exploited for the degradation of environmental pollutants. Studies using other chlorinated aromatic compounds, such as 2,4-Dichlorophenoxyacetic acid, have demonstrated the effectiveness of semiconductor-based photocatalysis, a process that could potentially be sensitized or enhanced by a dye like tetrachlorofluorescein. mdpi.com Furthermore, the use of organophotoredox catalysis is a rapidly growing field in synthetic chemistry. acs.org Tetrachlorofluorescein could potentially act as a noble-metal-free photocatalyst for various organic transformations, such as dehydrogenation or coupling reactions, under visible light irradiation. acs.org

Another frontier is the development of novel functional materials for energy and information technology. The discovery of new inorganic materials is critical for net-zero applications, including batteries and solar absorbers. liverpool.ac.uk The unique electronic and structural properties of tetrachlorofluorescein could be leveraged by incorporating it into larger, hybrid organic-inorganic materials designed for specific functions, such as light-harvesting or charge separation.

Refinement of Computational Models for Predictive Design of Halogenated Fluorescein (B123965) Probes

The empirical, trial-and-error approach to probe design is gradually being replaced by more rational, computation-driven methods. nih.gov Computational chemistry offers powerful tools to predict the properties of new this compound derivatives before they are synthesized, saving significant time and resources.

Multiscale calculations and molecular dynamics simulations can unveil the molecular and electronic mechanisms that govern the fluorescence of a probe in different environments. nih.gov For instance, computational studies on a fluorescein-based probe have shown that its fluorescence is "turned on" upon binding to a protein receptor due to a drastic conformational change from a quenched, folded state in solution to an emissive, extended state within the binding site. nih.gov Such insights are invaluable for designing probes that activate only in the presence of a specific target.

These computational models can predict key parameters, including absorption/emission spectra, quantum yields, and the stability of excited states. By modeling the effects of different substituents and structural modifications, it is possible to pre-screen candidates for desired traits like specific wavelength shifts or enhanced brightness. The integration of artificial intelligence and machine learning can further accelerate this process, enabling the exploration of vast chemical spaces to identify promising new halogenated fluorescein probes. liverpool.ac.uk

Methodological Innovations in High-Throughput Screening and Automation for Research Purposes

High-throughput screening (HTS) allows for the rapid testing of hundreds of thousands of chemical compounds, a methodology for which fluorescent probes are ideally suited due to their high sensitivity and ease of detection. protocols.ionih.gov this compound and its future derivatives are key components in the development of novel HTS assays. nih.gov

These assays are often conducted in microplate formats (e.g., 96-well plates) and read by automated microplate readers. protocols.iorsc.org For example, a fluorescence-based HTS assay can be used to screen for inhibitors of a particular enzyme. In such a setup, the enzyme's activity on a substrate leads to a change in the fluorescence of a probe like tetrachlorofluorescein, and compounds that inhibit this change are identified as "hits". protocols.io The development of laboratory robotics to automate sample preparation, handling, and data analysis allows scientists to reliably generate and use large datasets from HTS for drug discovery, target validation, and reaction optimization. protocols.ioacs.org

Future innovations will focus on creating more sophisticated HTS assays. This includes the development of activity-based fluorescent probes that provide a more direct readout of a target's function and the use of fluorescence to screen for catalysts for important chemical transformations, such as cross-coupling reactions. nih.govacs.org The robustness and well-characterized spectral properties of this compound make it an excellent starting point for designing probes for these next-generation automated screening platforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.